Anthraquinone-1,8-disulfonic Acid Dipotassium Salt
CAS No.: 14938-42-2
Cat. No.: VC20970706
Molecular Formula: C14H6K2O8S2
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14938-42-2 |
|---|---|
| Molecular Formula | C14H6K2O8S2 |
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | dipotassium;9,10-dioxoanthracene-1,8-disulfonate |
| Standard InChI | InChI=1S/C14H8O8S2.2K/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)12-8(13)4-2-6-10(12)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 |
| Standard InChI Key | PWPFDCNGQQSVJK-UHFFFAOYSA-L |
| SMILES | C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)[O-].[K+].[K+] |
| Canonical SMILES | C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)[O-].[K+].[K+] |
Introduction
Chemical Structure and Properties
Molecular Identity
Anthraquinone-1,8-disulfonic acid dipotassium salt is identified by the CAS number 14938-42-2. It has a molecular formula of C₁₄H₆K₂O₈S₂ and a molecular weight of 444.5 g/mol . The IUPAC name for this compound is dipotassium 9,10-dioxoanthracene-1,8-disulfonate . Other synonyms include:
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Dipotassium anthraquinone-1,8-disulfonate
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1,8-Anthraquinonedisulfonic acid dipotassium salt
The compound belongs to the class of anthraquinone derivatives, specifically anthraquinonesulfonic acids .
Physical Properties
Anthraquinone-1,8-disulfonic acid dipotassium salt appears as a crystalline solid or powder with a color ranging from white to yellow to orange . Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 444.5 g/mol | |
| Physical Form | Crystalline powder to solid | |
| Color | White to yellow to orange | |
| Melting Point | 293°C (with decomposition) | |
| Water Solubility | Slightly soluble |
The compound exhibits thermal stability up to its decomposition temperature of 293°C, making it suitable for various high-temperature applications.
Chemical Structure
The structure of anthraquinone-1,8-disulfonic acid dipotassium salt consists of an anthraquinone backbone with two sulfonate groups (SO₃⁻) attached at positions 1 and 8, with potassium ions (K⁺) balancing the charge. The anthraquinone core contains two carbonyl groups at positions 9 and 10, which contribute to its characteristic reactivity .
The strategic positioning of the sulfonate groups at the alpha positions (1,8) rather than beta positions (2,6 or 2,7) significantly influences the compound's chemical behavior and applications.
Synthesis Methods
Laboratory Synthesis
The synthesis of anthraquinone-1,8-disulfonic acid dipotassium salt typically involves a two-step process:
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Sulfonation Reaction: Anthraquinone reacts with concentrated sulfuric acid to introduce sulfonate groups at positions 1 and 8. This reaction often requires elevated temperatures (typically 140-160°C) and may use mercury as a catalyst to favor sulfonation at the alpha positions.
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Neutralization: The resulting anthraquinone-1,8-disulfonic acid is neutralized with potassium hydroxide to form the dipotassium salt.
The reaction can be represented as:
Anthraquinone + H₂SO₄ (concentrated) → Anthraquinone-1,8-disulfonic acid
Anthraquinone-1,8-disulfonic acid + 2KOH → Anthraquinone-1,8-disulfonic acid dipotassium salt + 2H₂O
Industrial Production
In industrial settings, the production of anthraquinone-1,8-disulfonic acid dipotassium salt follows similar principles but is optimized for efficiency and cost-effectiveness. Key considerations in industrial production include:
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Temperature control to ensure selective sulfonation at the 1,8-positions
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Catalyst selection and concentration to improve reaction yields
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Purification methods to achieve high purity (typically ≥98%)
The industrial process may also incorporate steps to minimize byproducts and ensure consistent product quality across batches.
Chemical Reactions and Derivatives
Typical Reactions
Anthraquinone-1,8-disulfonic acid dipotassium salt participates in various chemical reactions due to its reactive functional groups:
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Oxidation-Reduction Reactions: The compound can undergo reversible redox reactions, making it valuable for electrochemical applications.
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Substitution Reactions: The sulfonate groups can be replaced by other nucleophiles under appropriate conditions.
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Conversion to Dihydroxyanthraquinones: The compound can be transformed into 1,8-dihydroxyanthraquinone through alkaline fusion or other processes, as described in patent literature .
Derivative Formation
A notable derivative pathway is described in US Patent 4002654A, which details a process for preparing dihydroxyanthraquinones from anthraquinonedisulfonic acid salts:
"The present invention relates to a process for the preparation of 1,5-dihydroxyanthraquinone and 1,8-dihydroxyanthraquinone and of their mixtures, which is characterised in that alkali metal salts or alkaline earth metal salts of the corresponding anthraquinonedisulphonic acid are treated, in an aqueous medium under pressure and at elevated temperatures, with lime, buffer substances and, if appropriate, oxidising agents..."
This patent highlights the importance of anthraquinone-1,8-disulfonic acid dipotassium salt as a precursor for other valuable compounds.
Applications
Scientific Research Applications
In scientific research, anthraquinone-1,8-disulfonic acid dipotassium salt serves various functions:
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Reagent in Organic Synthesis: Used as a starting material for synthesizing other anthraquinone derivatives.
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Analytical Chemistry: Employed in various analytical techniques and assays.
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Material Science: Utilized in the development of new materials with specific properties.
Industrial Applications
The compound finds applications in several industrial sectors:
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Dyes and Pigments: Used as an intermediate in the synthesis of anthraquinone-based dyes .
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Energy Storage: Employed in redox flow batteries due to its electrochemical properties. Studies have reported that anthraquinone-based systems can achieve significant power densities, making them promising for sustainable energy solutions.
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Interface Modification: Used as an interfacial modifier in electronic devices such as perovskite solar cells to improve efficiency and stability.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (g/mL) |
|---|---|
| Staphylococcus aureus | 0.05 |
| Escherichia coli | 0.125 |
| Bacillus subtilis | 0.0625 |
Table: Antimicrobial activity of anthraquinone-1,8-disulfonic acid dipotassium salt against various bacterial strains
Biological Activity
Antimicrobial Properties
Anthraquinone-1,8-disulfonic acid dipotassium salt exhibits significant antibacterial properties through multiple mechanisms:
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Disruption of Bacterial Cell Walls: The compound can interfere with bacterial cell wall integrity, leading to cell death.
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Inhibition of Nucleic Acid Synthesis: Research suggests that it can inhibit DNA and RNA synthesis in bacteria.
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Biofilm Inhibition: Studies have demonstrated its ability to reduce biofilm formation on various surfaces, suggesting potential applications in preventing infections associated with medical implants.
Biochemical Mechanisms
The biological activity of the compound involves several biochemical mechanisms:
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Interaction with Cellular Components: The compound can interact with various cellular components, including proteins and nucleic acids.
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Influence on Energy Metabolism: Studies suggest that it can affect energy metabolism pathways in both prokaryotic and eukaryotic cells.
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Electron Transfer Processes: Its ability to participate in electron transfer reactions contributes to its biological effects.
Comparison with Similar Compounds
Structural Comparison
Anthraquinone-1,8-disulfonic acid dipotassium salt differs from other sulfonated anthraquinone derivatives in the position and number of sulfonate groups:
| Compound | Sulfonate Positions | Properties | Applications |
|---|---|---|---|
| Anthraquinone-1,8-disulfonic acid dipotassium salt | 1,8 (alpha) | Slightly water-soluble, decomposes at 293°C | Electronic applications, antimicrobial research |
| Anthraquinone-1,5-disulfonic acid disodium salt | 1,5 (alpha) | Soluble in hot water | Similar to 1,8-isomer but with different reactivity |
| Anthraquinone-2,6-disulfonic acid disodium salt | 2,6 (beta) | Melts at 325°C | Used as disperse dyes |
| Free 1,8-disulfonic acid | 1,8 (alpha) | Highly water-soluble (400 g/L at 18°C) | Precursor to salts |
Table: Comparison of different sulfonated anthraquinone derivatives
Property Comparisons
The physical and chemical properties of anthraquinone-1,8-disulfonic acid dipotassium salt can be compared to those of other anthraquinone derivatives:
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Solubility: The dipotassium salt exhibits lower water solubility compared to the free acid form but higher solubility than non-sulfonated anthraquinones.
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Thermal Stability: With a decomposition temperature of 293°C, it shows moderate thermal stability compared to other anthraquinone derivatives.
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Reactivity: The 1,8-position of the sulfonate groups affects its reactivity pattern, distinguishing it from derivatives with differently positioned substituents.
Research Methods and Analytical Techniques
Characterization Methods
Several analytical techniques are commonly used to characterize anthraquinone-1,8-disulfonic acid dipotassium salt:
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UV-Visible Spectroscopy: Useful for determining concentration in aqueous solutions, with characteristic absorption maxima in the 250-350 nm range.
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High-Performance Liquid Chromatography (HPLC): Employed with reverse-phase C18 columns and appropriate mobile phases to assess purity.
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Elemental Analysis: Used to validate potassium and sulfur content to confirm stoichiometry.
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Titrimetric Analysis: Applied to determine the purity of commercial samples, often achieving >98% purity .
Purification Techniques
To obtain high-purity anthraquinone-1,8-disulfonic acid dipotassium salt for research purposes, various purification techniques are employed:
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Recrystallization: From aqueous solutions to remove impurities and byproducts.
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Ion-Exchange Chromatography: Used to separate the dipotassium salt from mono-sulfonated impurities.
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Membrane Filtration: Nanofiltration with appropriate cutoff values can remove high-molecular-weight byproducts.
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